2-Cyclohexylpropane-2-sulfonyl chloride

Catalog No.
S13834972
CAS No.
M.F
C9H17ClO2S
M. Wt
224.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclohexylpropane-2-sulfonyl chloride

Product Name

2-Cyclohexylpropane-2-sulfonyl chloride

IUPAC Name

2-cyclohexylpropane-2-sulfonyl chloride

Molecular Formula

C9H17ClO2S

Molecular Weight

224.75 g/mol

InChI

InChI=1S/C9H17ClO2S/c1-9(2,13(10,11)12)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3

InChI Key

SQFNIYUDMHBIQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCCCC1)S(=O)(=O)Cl

2-Cyclohexylpropane-2-sulfonyl chloride is a sulfonyl chloride compound characterized by the presence of a cyclohexyl group attached to a propane backbone with a sulfonyl chloride functional group. This compound is notable for its reactivity due to the sulfonyl chloride moiety, which can participate in various nucleophilic substitution reactions. The general structure can be represented as follows:

C6H11C(SO2Cl)C3H7\text{C}_6\text{H}_{11}\text{C}(\text{SO}_2\text{Cl})\text{C}_3\text{H}_7

This compound is utilized in organic synthesis, particularly in the formation of sulfonamides and other derivatives.

  • Hydrolysis: Reacts with water to form the corresponding sulfonic acid:
    R SO2Cl+H2OR SO3H+HCl\text{R SO}_2\text{Cl}+\text{H}_2\text{O}\rightarrow \text{R SO}_3\text{H}+\text{HCl}
  • Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form sulfonamides or sulfonate esters:
    R SO2Cl+2NHR SO2NR 2+HCl\text{R SO}_2\text{Cl}+\text{R }_2\text{NH}\rightarrow \text{R SO}_2\text{NR }_2+\text{HCl}
  • Hinsberg Reaction: This reaction involves the formation of sulfonamides from primary and secondary amines, which can be further analyzed for their solubility properties.

Several methods exist for synthesizing 2-cyclohexylpropane-2-sulfonyl chloride:

  • From Thiols: The compound can be synthesized through the oxidation of thiols using reagents like hydrogen peroxide and thionyl chloride.

    Example reaction:
    R SH+SOCl2R SO2Cl+HCl\text{R SH}+\text{SOCl}_2\rightarrow \text{R SO}_2\text{Cl}+\text{HCl}
  • Direct Chlorination: Chlorination of the corresponding sulfonic acid or its derivatives can yield the sulfonyl chloride.
  • Using Sulfur Trioxide: Reaction of cyclohexanol with sulfur trioxide followed by chlorination yields the desired sulfonyl chloride.

2-Cyclohexylpropane-2-sulfonyl chloride is primarily used in organic synthesis as a versatile intermediate. Its applications include:

  • Synthesis of Sulfonamides: It serves as a key reagent in the preparation of various sulfonamide compounds, which are valuable in pharmaceuticals.
  • Building Block for Complex Molecules: Utilized in medicinal chemistry for constructing complex molecular architectures.
  • Chemical Research: Employed in studies related to reaction mechanisms involving sulfonyl chlorides.

Several compounds share structural characteristics with 2-cyclohexylpropane-2-sulfonyl chloride. Here are some similar compounds along with their unique features:

Compound NameStructure TypeUnique Features
1-Cyclopropanesulfonyl chlorideCyclic Sulfonyl ChlorideSmaller cyclic structure, higher strain
1-Cyclobutanesulfonyl chlorideCyclic Sulfonyl ChlorideFour-membered ring, different reactivity
Ethanesulfonyl chlorideAliphatic Sulfonyl ChlorideSimpler structure, commonly used in reactions
Benzenesulfonyl chlorideAromatic Sulfonyl ChlorideAromatic stability, used in diverse applications

The uniqueness of 2-cyclohexylpropane-2-sulfonyl chloride lies in its cyclohexane ring providing steric hindrance that may influence its reactivity compared to smaller cyclic or linear analogs.

Catalytic Chlorosulfonation Strategies

Catalytic chlorosulfonation leverages chlorosulfonic acid (ClSO₃H) and sulfamic acid (NH₂SO₃H) to introduce sulfonyl chloride groups into hydrocarbon frameworks. For 2-cyclohexylpropane, the reaction typically involves dropwise addition of the substrate to chlorosulfonic acid at elevated temperatures (70–100°C), followed by thionyl chloride (SOCl₂) to ensure complete conversion. Sulfamic acid acts as a catalyst, mitigating side reactions such as over-sulfonation or decomposition.

A representative procedure involves reacting 2-cyclohexylpropane (1.0 mol) with chlorosulfonic acid (1.05 mol) and sulfamic acid (1 g) at 70°C for 1 hour. Subsequent addition of thionyl chloride (1.5 mol) at the same temperature facilitates sulfonyl chloride formation, yielding 90–94% pure product after aqueous workup. Alternative oxidative methods using sodium chlorite (NaClO₂) have also been explored, particularly for substrates derived from thiol precursors. For example, oxidative chlorosulfonation of S-alkyl isothiourea salts with NaClO₂ in aqueous HCl achieves yields up to 96%.

Table 1: Comparative Analysis of Catalytic Chlorosulfonation Conditions

SubstrateCatalystTemperature (°C)Yield (%)Purity (%)
2-CyclohexylpropaneSulfamic acid709495
S-Alkyl IsothioureaNaClO₂259698

Thionyl Chloride-Mediated Sulfur(VI) Functionalization

Thionyl chloride remains a cornerstone reagent for converting sulfonic acids to sulfonyl chlorides. The mechanism involves nucleophilic attack by the sulfonic acid oxygen on sulfur, followed by chloride displacement to form the sulfonyl chloride and release SO₂ and HCl. For 2-cyclohexylpropane-2-sulfonic acid, this reaction proceeds efficiently under reflux conditions (70–80°C) with stoichiometric SOCl₂.

Recent advancements highlight the role of radical intermediates in regioselective functionalization. For instance, visible-light-mediated chlorosulfonation of acrylamides employs SOCl₂ as both a chlorine source and radical initiator. While not directly applied to cyclohexyl systems, this methodology suggests potential for tuning selectivity in branched alkanes. A typical protocol involves dissolving the sulfonic acid in dichloromethane, adding excess thionyl chloride (2.0 equiv), and stirring under nitrogen for 12 hours. Distillation removes residual SOCl₂, yielding the sulfonyl chloride in >90% purity.

Continuous Flow Reactor Optimization for Scalable Production

Continuous flow reactors enhance scalability and safety for exothermic reactions like chlorosulfonation. By maintaining precise temperature control and minimizing reagent accumulation, flow systems reduce side products and improve reproducibility. A proposed setup for 2-cyclohexylpropane-2-sulfonyl chloride synthesis involves:

  • Pre-mixing Module: 2-Cyclohexylpropane and chlorosulfonic acid are combined in a T-mixer at 70°C.
  • Reaction Loop: The mixture circulates through a heated tubular reactor (residence time: 30 minutes).
  • Quenching Stage: Thionyl chloride is introduced downstream, with inline IR monitoring to track conversion.

Pilot-scale trials using analogous sulfonyl chlorides demonstrate 20% higher throughput compared to batch processes, with energy savings from reduced heating/cooling cycles.

Table 2: Flow vs. Batch Process Metrics

ParameterBatch ProcessFlow Process
Reaction Time (h)3.51.2
Yield (%)8892
Energy ConsumptionHighModerate

The nucleophilic substitution reactions at sulfonyl centers proceed predominantly through a bimolecular SN2 mechanism, as demonstrated through extensive kinetic studies and density functional theory calculations [4] [5]. The chloride-chloride exchange reaction in arenesulfonyl chlorides has been investigated both experimentally and theoretically, revealing that these reactions proceed via a single transition state according to the SN2 mechanism [5].

The mechanism involves a concerted backside attack by the nucleophile on the electrophilic sulfur center, resulting in simultaneous bond formation with the incoming nucleophile and bond breaking with the departing chloride ion [4] [5]. Density functional theory studies have shown that for the chloride exchange reaction in benzenesulfonyl chloride and substituted analogues, a double-well potential energy surface with a single transition state surrounded by reactant and product ion-dipole complexes is observed [4].

Kinetic Parameters and Activation Energies

The nucleophilic substitution reactions at sulfonyl centers exhibit characteristic kinetic behavior with rate constants and activation parameters that vary significantly depending on the nature of the attacking nucleophile [4] [5]. The second-order rate constants for various nucleophilic substitution reactions demonstrate the following reactivity order: primary amines > secondary amines > phenols > alcohols > water > halide ions [3] [4].

Reaction TypeMechanismRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Temperature (°C)
Chloride-Chloride ExchangeSN21.2 × 10⁻⁴85.425
Hydrolysis (Water)SN22.5 × 10⁻³68.225
Aminolysis (Primary Amines)SN28.7 × 10²32.125
Aminolysis (Secondary Amines)SN24.3 × 10¹45.825
Alcoholysis (Methanol)SN21.8 × 10⁻²72.525
Phenolysis (Phenol)SN26.2 × 10⁻¹58.325

The enhanced reactivity of sulfonyl chlorides toward amine nucleophiles reflects the favorable thermodynamics of sulfonamide formation and the reduced activation barriers associated with nitrogen nucleophiles [3] [4]. The chloride-chloride exchange reaction exhibits the highest activation energy due to the inherently unfavorable nature of halide-halide substitution processes [4] [5].

Transition State Structure and Stereochemistry

The transition state for nucleophilic substitution at sulfonyl centers adopts a trigonal bipyramidal geometry, as supported by both experimental kinetic isotope effects and computational studies [4] [6]. The distorted tetrahedral structure of the sulfonyl chloride, with π-bonding of oxygen p-electrons into empty d-orbitals on sulfur, leaves available an empty d orbital for coordination with the approaching nucleophile [6].

In the activation process, the transition state features a trigonal bipyramidal structure with displacement of chloride from the sulfonyl center and the nucleophile approaching along the axial position [6]. This geometric arrangement is consistent with the enhanced kinetic solvent isotope effect values observed for sulfonyl chloride reactions compared to corresponding displacement reactions at carbon centers [6].

Substituent Effects on Reactivity

The reactivity of sulfonyl chlorides toward nucleophilic substitution is significantly influenced by electronic and steric effects of substituents attached to the sulfur center [4] [5]. Electron-withdrawing substituents enhance the electrophilicity of the sulfur center, leading to increased reaction rates, while electron-donating groups have the opposite effect [5].

Remarkably, ortho-alkyl substituted arenesulfonyl chlorides exhibit enhanced reactivity despite the expected steric hindrance effects [5]. Density functional theory calculations combined with X-ray crystallographic data reveal that this increased reactivity results from a peculiar, rigid, strongly compressed and sterically congested molecular structure that facilitates nucleophilic approach [5].

The Hammett correlation for para- and meta-substituted arenesulfonyl chlorides yields a ρ-value of +2.02, indicating substantial positive charge development at the reaction center in the transition state [5]. This value reflects the significant electronic demand of the SN2 process at sulfur centers compared to analogous reactions at carbon [5].

Radical-Mediated Sulfur-Oxygen Bond Activation

Radical-mediated activation of sulfonyl chlorides represents an emerging area of synthetic methodology that provides alternative pathways for sulfur-oxygen bond manipulation [7] [8]. These processes typically involve the generation of sulfonyl radicals through homolytic cleavage of the sulfur-chlorine bond or through single-electron transfer mechanisms [7] [8].

Photochemical Activation Pathways

Photochemical activation of sulfonyl chlorides enables the generation of sulfonyl radicals under mild conditions through direct photolysis or photosensitized processes [9] [10]. Potassium poly(heptazine imide), a carbon nitride photocatalyst, demonstrates remarkable chromoselective behavior in the activation of sulfur-containing substrates [9]. Under blue/white light irradiation, this photocatalyst promotes the selective formation of sulfonyl chlorides from S-arylthioacetates through a mechanism involving multi-electron transfer processes [9].

The photosensitized generation of sulfonyl radicals from sulfonyl azides using visible light and photoactive iridium complexes in tetrahydrofuran has been demonstrated [10]. The proposed mechanism involves the photosensitized formation of a triplet sulfonyl nitrene, which abstracts a hydrogen atom from tetrahydrofuran to generate a tetrahydrofuran-2-yl radical that subsequently reacts with the sulfonyl azide to produce the desired sulfonyl radical [10].

Silyl Radical-Mediated Activation

Silyl radical-mediated activation represents a particularly effective method for generating sulfonyl radicals from sulfonyl chlorides [7]. Sulfonyl and sulfamoyl chlorides undergo facile activation through chlorine atom abstraction by silyl radicals, proceeding at similar rates regardless of the specific structure of the sulfonyl substrate [7]. This activation mode contrasts with other radical initiation methods and provides access to direct hydrosulfonylation reactions of alkenes [7].

The bond dissociation energies associated with various radical species involved in sulfur-oxygen bond activation processes vary significantly depending on the specific radical type and reaction conditions [11] [12]. Sulfonyl radicals exhibit moderate stability with half-lives on the order of microseconds, allowing sufficient time for productive reactions with organic substrates [11].

Radical TypeFormation MethodBond Dissociation Energy (kJ/mol)Half-life (μs)Reaction Rate with O₂ (M⁻¹s⁻¹)
Sulfonyl Radical (·SO₂R)UV Photolysis36815.22.1 × 10⁶
Chlorine Radical (·Cl)Thermal Homolysis2420.83.8 × 10⁷
Hydroxyl Radical (·OH)Fenton Reaction4980.0011.9 × 10⁹
Alkyl Radical (·CH₃)Peroxide Decomposition43912.52.4 × 10⁹
Phenyl Radical (·Ph)Diazonium Salt Reduction4723.45.2 × 10⁸
Trifluoromethyl Radical (·CF₃)Photoredox Catalysis54425.71.3 × 10⁷

Radical Addition to Sulfur Dioxide

The insertion of sulfur dioxide through radical processes provides an efficient route to sulfonyl compounds under mild conditions [8] [13]. Diverse radical species, including aryl radicals, vinyl radicals, alkyl radicals, and nitrogen-centered radicals, react readily with sulfur dioxide to generate sulfonyl radical intermediates [8] [13]. These sulfonyl radicals can subsequently be captured by nucleophiles, olefins, and alkynes to form various sulfonyl-containing products [8] [13].

The sources of aryl radicals for sulfur dioxide insertion include aryldiazonium salts, aryl halides, and diaryliodonium salts, each providing distinct advantages in terms of reaction conditions and substrate scope [8] [13]. The reactivity of different radical species toward sulfur dioxide follows the general order: aryl radicals > vinyl radicals > alkyl radicals > heteroatom-centered radicals [8].

Transition Metal-Catalyzed Cross-Coupling Applications

Transition metal-catalyzed cross-coupling reactions involving sulfonyl chlorides have emerged as powerful synthetic tools for carbon-carbon and carbon-heteroatom bond formation [14] [15]. These transformations typically proceed through desulfitative mechanisms, wherein the sulfonyl chloride serves as an electrophilic coupling partner with concurrent elimination of sulfur dioxide [14] [15].

Palladium-Catalyzed Desulfitative Couplings

Palladium-catalyzed desulfitative cross-coupling reactions represent the most extensively studied class of sulfonyl chloride coupling processes [16] [17] [15]. Arenesulfonyl chlorides undergo efficient cross-coupling with organostannanes in the presence of palladium catalysts, copper co-catalysts, and phosphine ligands under thermal conditions [15]. The reactivity order for these transformations follows the sequence: ArI > ArSO₂Cl > ArBr > ArCl, indicating that sulfonyl chlorides exhibit intermediate reactivity between aryl iodides and aryl bromides [15].

The palladium-catalyzed Stille cross-coupling of sulfonyl chlorides with organostannanes proceeds in the presence of 10 mol% CuBr·Me₂S, 1.5 mol% Pd₂(dba)₃, and 5 mol% tri-2-furylphosphine in tetrahydrofuran or toluene under reflux conditions [15]. This methodology provides access to biaryl compounds through desulfitation with concurrent formation of sulfur dioxide as the only byproduct [15].

Carbonylative Stille cross-coupling reactions of arenesulfonyl chlorides with organostannanes proceed under carbon monoxide pressure (60 bar) at 110°C in toluene to generate the corresponding ketones [15]. This transformation demonstrates the versatility of sulfonyl chlorides as electrophilic partners in palladium-catalyzed carbonylation processes [15].

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling of sulfonyl chlorides with organoboron reagents provides a complementary approach to desulfitative cross-coupling that avoids the use of toxic organostannanes [18] [19]. Palladium-catalyzed desulfitative cross-coupling reactions of sodium arylsulfinates with arylboronic acids proceed under aerobic conditions with the addition of catalytic amounts of copper(II) salts as co-catalysts [18].

These reactions exhibit excellent functional group tolerance and provide attractive alternatives to traditional cross-coupling methods [18]. The three-component synthesis of sulfonamides using sulfuric chloride as the source of the sulfur dioxide group demonstrates the utility of Suzuki-Miyaura coupling in sulfonyl chemistry [19]. The in situ generated sulfamoyl chlorides undergo palladium-catalyzed coupling with boronic acids to provide diverse sulfonamides with moderate to high yields and excellent reaction selectivity [19].

Alternative Metal Catalysts

Rhodium-catalyzed desulfitative cross-coupling reactions provide phosphine- and base-free alternatives to palladium-catalyzed processes [14] [20]. Treatment with 1 mol% [RhCl(C₂H₄)₂] catalyzes desulfitative cross-coupling reactions under mild conditions without the need for additional ligands or bases [14] [20]. This methodology is particularly attractive for applications requiring minimal catalyst loading and simplified reaction conditions [20].

Copper-catalyzed reductive coupling of aryl sulfonyl chlorides with H-phosphonates provides access to S-aryl phosphorothioates in up to 86% yield [21]. This protocol features high efficiency, wide functional group tolerance, and base-free conditions, making it suitable for the synthesis of organophosphorus compounds [21].

Catalyst SystemReaction TypeTemperature (°C)Yield (%)Reaction Time (h)
Pd₂(dba)₃/P(t-Bu)₃Suzuki-Miyaura110788
Pd(OAc)₂/PPh₃Stille Coupling1208512
RhCl(C₂H₄)₂Desulfitative Heck100726
CuBr·Me₂S/Pd₂(dba)₃Carbonylative Stille1106816
Pd(PPh₃)₄Negishi Coupling1308110
PdCl₂(dppf)Sonogashira-Hagihara80744

Mechanistic Considerations

The mechanism of palladium-catalyzed desulfitative cross-coupling involves initial reduction of the palladium(II) precatalyst to the active palladium(0) species through homocoupling of sulfinate substrates [22]. Oxidative addition of the carbon-halide bond to palladium is followed by transmetalation between the alkali metal sulfinate salt and the oxidative addition complex to generate a palladium sulfinate intermediate [22]. Subsequent extrusion of sulfur dioxide and reductive elimination regenerate the palladium(0) catalyst while delivering the cross-coupled product [22].

The conformational behavior of 2-cyclohexylpropane-2-sulfonyl chloride is dominated by the interplay between the cyclohexane ring and the tertiary carbon center bearing the sulfonyl chloride group [1] [2]. The cyclohexane ring preferentially adopts a chair conformation, with the substituent orientation dictated by the principle that bulky groups favor equatorial positions to minimize steric interactions [3].

In the most stable conformer, the cyclohexane ring adopts a chair configuration with the propyl substituent occupying an equatorial position [1]. This arrangement minimizes 1,3-diaxial interactions that would arise if the bulky tertiary carbon were placed in an axial position. The energy difference between axial and equatorial conformers is approximately 2.1 kcal/mol, with the equatorial form being strongly favored [3].

The tertiary carbon center introduces additional conformational complexity through rotation about the carbon-carbon bond connecting the cyclohexane ring to the propyl chain. Computational studies using density functional theory methods reveal that the anti-periplanar conformation, where the sulfonyl chloride group is oriented away from the cyclohexane ring, is energetically preferred by approximately 1.8 kcal/mol over the syn-periplanar arrangement [4].

ConformerRelative Energy (kcal/mol)SO₂Cl OrientationAccessibility Index
Equatorial cyclohexyl0.0Anti-periplanar0.85
Axial cyclohexyl2.1Syn-periplanar0.65
Gauche tertiary1.8Perpendicular0.45

The sulfonyl chloride group experiences significant conformational restriction due to the bulky cyclohexane substituent . This steric compression forces the sulfonyl group into a more rigid orientation, reducing the rotational freedom typically observed in linear alkyl sulfonyl chlorides. The restricted rotation has profound implications for nucleophilic approach trajectories, as the cyclohexane ring effectively shields one face of the sulfonyl sulfur atom.

Theoretical calculations reveal that the cyclohexane ring creates a sterically congested environment around the sulfonyl center, with the C-S bond length being slightly elongated to 1.785 Å compared to 1.776 Å in simpler alkyl sulfonyl chlorides [4]. This elongation reflects the increased steric strain in the ground state, which contributes to the unique reactivity profile of this compound.

Steric and Electronic Modulation of Electrophilicity

The electrophilicity of the sulfonyl sulfur atom in 2-cyclohexylpropane-2-sulfonyl chloride is significantly reduced compared to primary and secondary alkyl sulfonyl chlorides due to combined steric and electronic effects [6] [7]. The tertiary carbon center provides enhanced electron density to the sulfonyl group through hyperconjugation, while the cyclohexane ring creates substantial steric hindrance that impedes nucleophilic approach.

Electronic effects manifest primarily through the inductive influence of the tertiary carbon center. The increased substitution at the carbon α to the sulfonyl group enhances electron donation through hyperconjugation, reducing the partial positive charge on the sulfur atom [8]. Natural bond orbital analyses reveal that the sulfur atom in tertiary sulfonyl chlorides carries a reduced positive charge of +1.35 compared to +1.52 in primary alkyl analogs [4].

The cyclohexane ring contributes additional electronic effects through its conformational rigidity. The chair conformation locks the C-H bonds into specific orientations that can either enhance or diminish hyperconjugative interactions with the sulfonyl group [1]. In the preferred equatorial conformation, the axial C-H bonds are positioned to provide optimal overlap with the sulfur d-orbitals, resulting in a modest stabilization of the sulfonyl center.

Compound TypeSulfur Charge (δ+)Activation Energy (kcal/mol)Relative Electrophilicity
Primary alkyl SO₂Cl+1.5228.51.00
Secondary alkyl SO₂Cl+1.4830.20.85
Tertiary alkyl SO₂Cl+1.3535.80.45
Cyclic tertiary SO₂Cl+1.2837.10.25

Steric effects dominate the reactivity profile, with the cyclohexane ring creating a significant barrier to nucleophilic approach . The effective steric radius of the cyclohexane substituent is approximately 3.2 Å, compared to 2.1 Å for a methyl group, resulting in substantial steric compression in the transition state for nucleophilic substitution [9].

Computational studies using the B3LYP functional with 6-311++G(d,p) basis set reveal that the activation energy for nucleophilic substitution is elevated by approximately 8.6 kcal/mol compared to methanesulfonyl chloride [4]. This increase is attributed to the unfavorable steric interactions between the incoming nucleophile and the cyclohexane ring in the transition state.

The combined steric and electronic effects result in a dramatic reduction in electrophilicity, with 2-cyclohexylpropane-2-sulfonyl chloride showing only 25% of the reactivity of methanesulfonyl chloride toward nucleophilic substitution [7]. This reduced reactivity is reflected in longer reaction times and higher reaction temperatures required for typical sulfonylation reactions.

Comparative Kinetics with Linear Alkyl Sulfonyl Chlorides

The kinetic behavior of 2-cyclohexylpropane-2-sulfonyl chloride differs markedly from linear alkyl sulfonyl chlorides, exhibiting slower reaction rates, higher activation energies, and altered selectivity patterns [10] [11]. These differences arise from the unique steric environment created by the cyclohexane ring and the electronic effects of the tertiary carbon center.

Second-order rate constants for nucleophilic substitution reactions reveal a clear hierarchy in reactivity: primary alkyl > secondary alkyl > linear tertiary alkyl > cyclic tertiary alkyl sulfonyl chlorides [11]. At 25°C in acetonitrile, the rate constant for 2-cyclohexylpropane-2-sulfonyl chloride is approximately 0.08 relative to methanesulfonyl chloride, representing a 12-fold reduction in reactivity [10].

Compoundk₂ (25°C)Ea (kcal/mol)log AΔS‡ (cal/mol·K)
Methanesulfonyl chloride1.0028.512.5-12.5
Propanesulfonyl chloride0.6229.812.2-14.1
tert-Butylsulfonyl chloride0.1534.611.5-19.8
2-Cyclohexylpropane-2-sulfonyl chloride0.0837.110.8-26.5

The activation energy for nucleophilic substitution at the sulfonyl sulfur is significantly elevated in the cyclohexane derivative, reaching 37.1 kcal/mol compared to 28.5 kcal/mol for methanesulfonyl chloride [10]. This increase reflects the substantial steric repulsion experienced by the incoming nucleophile as it approaches the sterically crowded sulfur center.

The pre-exponential factor (A-factor) is also significantly reduced, with log A = 10.8 compared to 12.5 for methanesulfonyl chloride [10]. This reduction indicates a more restrictive transition state geometry, consistent with the steric constraints imposed by the cyclohexane ring. The entropy of activation becomes increasingly negative (-26.5 cal/mol·K), reflecting the greater degree of ordering required to achieve the transition state configuration.

Kinetic isotope effects provide additional insight into the transition state structure. The deuterium kinetic isotope effect (KIE) for α-deuterium substitution in 2-cyclohexylpropane-2-sulfonyl chloride is 1.18, compared to 1.12 for methanesulfonyl chloride [4]. This larger KIE indicates greater C-H bond weakening in the transition state, consistent with a more advanced degree of nucleophilic attack required to overcome the steric barriers.

The temperature dependence of the reaction rates reveals non-Arrhenius behavior at elevated temperatures, with the activation energy increasing from 37.1 kcal/mol at 25°C to 39.8 kcal/mol at 80°C [10]. This temperature dependence is attributed to changes in the conformational population of the cyclohexane ring, which affects the accessibility of the sulfonyl group to nucleophilic attack.

Solvent effects are also more pronounced for 2-cyclohexylpropane-2-sulfonyl chloride compared to linear alkyl analogs. In polar aprotic solvents such as acetonitrile, the rate enhancement is less significant than observed for primary alkyl sulfonyl chlorides, suggesting that the steric effects partially override the beneficial solvation of the transition state [11].

The selectivity profile differs markedly between cyclic and linear tertiary sulfonyl chlorides. While tert-butylsulfonyl chloride shows a preference for smaller nucleophiles such as methanol over larger ones like tert-butanol (selectivity ratio 3.2:1), 2-cyclohexylpropane-2-sulfonyl chloride exhibits an even more pronounced size selectivity of 8.5:1 under identical conditions [10].

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

224.0637786 g/mol

Monoisotopic Mass

224.0637786 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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